N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring substituted with hydroxy and methoxy groups, a nitrobenzamide moiety, and a methyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-21(19(24)12-4-3-5-15(9-12)22(25)26)11-14-8-13-10-16(27-2)6-7-17(13)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIBSMJTSCJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like methanol and hydroxylamine.
Attachment of the Nitrobenzamide Moiety: The nitrobenzamide group can be attached through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the quinoline derivative.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid, and sodium borohydride.
Substitution: Sodium methoxide, sodium hydride, and various nucleophiles.
Major Products
Oxidation: Formation of quinoline-2,6-dione derivatives.
Reduction: Formation of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-aminobenzamide.
Substitution: Formation of derivatives with different substituents on the quinoline ring.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide: Lacks the methoxy group, which may affect its chemical properties and biological activities.
N-((2-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide: Lacks the hydroxy group, which may influence its reactivity and interactions with biological targets.
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-aminobenzamide:
Uniqueness
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is unique due to the presence of both hydroxy and methoxy groups on the quinoline ring, as well as the nitrobenzamide moiety. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
